Technical Monograph: 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl Alcohol
Technical Monograph: 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl Alcohol
This guide provides an in-depth technical analysis of 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl alcohol (CAS 158641-50-0), a specialized fluorinated intermediate used in the synthesis of bioactive phenethylamines and metabolic stability studies.
Synthesis, Characterization, and Application in Medicinal Chemistry[1]
Executive Summary
2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl alcohol (also known as 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol ) is a chiral secondary alcohol featuring a fluorinated aromatic ring. It serves as a critical building block in the development of fluorinated phenethylamine derivatives, particularly in the exploration of Structure-Activity Relationships (SAR) for 5-HT2A receptor ligands. The introduction of the fluorine atom at the 2-position (ortho to the side chain) modulates the electronic properties of the ring and sterically influences the conformation of the ethyl side chain, potentially altering metabolic stability and receptor binding affinity compared to its non-fluorinated analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identification[6]
-
IUPAC Name: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol[1]
-
Common Names: 2-Fluoro-4,5-dimethoxy-alpha-methylbenzyl alcohol;
-Methyl-2-fluoro-4,5-dimethoxybenzyl alcohol. -
CAS Number: 158641-50-0 (Racemic)
-
Molecular Formula: C
H FO -
Molecular Weight: 214.23 g/mol
Structural Analysis
The molecule consists of a 1,2,4,5-tetrasubstituted benzene ring. The key structural features are:
-
Chiral Center: The
-carbon (benzylic position) bears a hydroxyl group and a methyl group, creating a chiral center. Synthetic routes typically yield the racemate unless asymmetric catalysis is employed. -
Fluorine Substituent: Located at the 2-position (ortho), the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while donating electron density through resonance (+R) to the ortho and para positions. This specific substitution pattern is often used to block metabolic hydroxylation or to probe the steric tolerance of receptor binding pockets.
-
Dimethoxy Groups: Located at the 4 and 5 positions, these electron-donating groups facilitate electrophilic aromatic substitution reactions and are critical for the pharmacological activity of derived phenethylamines.
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Physical State | White to off-white crystalline solid or viscous oil (dependent on purity/enantiomeric excess). |
| Melting Point | Typically 65–85 °C (Analogous fluorinated benzyl alcohols). |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water. |
| LogP | ~1.8–2.1 (Predicted) |
| pKa (OH) | ~14.5 (Secondary alcohol) |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 4 (3 Oxygen, 1 Fluorine) |
Synthesis & Production Protocols
The primary synthetic route involves the reduction of the corresponding ketone, 2'-Fluoro-4',5'-dimethoxyacetophenone (CAS 142265-69-8). This precursor is typically accessed via Friedel-Crafts acylation of 1-fluoro-3,4-dimethoxybenzene.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from the fluorinated benzene precursor to the target alcohol.[2][3][4]
Experimental Protocol: Borohydride Reduction
Objective: Reduction of 2'-Fluoro-4',5'-dimethoxyacetophenone to the target alcohol.
Reagents:
-
2'-Fluoro-4',5'-dimethoxyacetophenone (1.0 eq)
-
Sodium Borohydride (NaBH
) (0.6–1.0 eq) -
Methanol (Solvent, anhydrous preferred)
-
Hydrochloric Acid (1M, for quenching)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2'-Fluoro-4',5'-dimethoxyacetophenone in 30 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add NaBH
(6 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (SiO
, 30% EtOAc/Hexanes). The ketone spot (higher R ) should disappear, replaced by the alcohol spot (lower R , UV active). -
Quenching: Cool the mixture to 0 °C and carefully quench with 1M HCl until pH ~2 to decompose excess borohydride.
-
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify the crude oil/solid via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Yield Expectation: 85–95%.
Analytical Characterization
Validating the structure requires confirming the presence of the alcohol moiety, the specific substitution pattern on the aromatic ring, and the fluorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (400 MHz, CDCl
):-
~1.45 (d, J = 6.5 Hz, 3H, -CH(OH)CH
) - ~2.1 (br s, 1H, -OH, exchangeable)
-
~3.85 (s, 3H, -OCH
) -
~3.88 (s, 3H, -OCH
) -
~5.10 (q, J = 6.5 Hz, 1H, -CH (OH)CH
) -
~6.65 (d, J
~ 12 Hz, 1H, Ar-H3) – Note: Coupling to F at C2. -
~6.95 (d, J
~ 7 Hz, 1H, Ar-H6)
-
~1.45 (d, J = 6.5 Hz, 3H, -CH(OH)CH
-
F NMR:
-
Expect a single signal around -110 to -135 ppm (relative to CFCl
), showing coupling to aromatic protons.
-
Mass Spectrometry (MS)
-
GC-MS (EI, 70 eV):
-
Molecular Ion (M
): m/z 214 (weak). -
Base Peak: m/z 199 (M - CH
) or m/z 196 (M - H O) . -
Alpha-Cleavage: Significant peak at m/z 45 ([CH(OH)CH
] ) is typical for secondary alcohols, but the benzylic cation (m/z ~169) will be dominant due to resonance stabilization by the methoxy groups.
-
Applications in Drug Development
Chiral Building Block
This alcohol is a direct precursor to 2-Fluoro-4,5-dimethoxyamphetamine (and related phenethylamines) via:
-
Conversion to Azide: Reaction with DPPA (Diphenylphosphoryl azide) or via mesylation followed by NaN
. -
Reduction: Catalytic hydrogenation (Pd/C) or Staudinger reduction of the azide yields the primary amine. Significance: The resulting amine is a ring-fluorinated analog of known psychoactive compounds. The fluorine atom at the 2-position is strategically placed to block metabolic hydroxylation or alter the binding pose in the 5-HT2A receptor.
Metabolic Stability Probe
In metabolic studies, the 2-position of the phenethylamine ring is a common site for enzymatic hydroxylation (by CYP450 isoforms).
-
Mechanism: Replacing the hydrogen at C2 with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway.
-
Utility: Researchers use this alcohol and its derivatives to identify "soft spots" in drug candidates and improve half-life.
Safety & Handling
Hazard Classification:
-
GHS Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone over long periods.
References
-
Sigma-Aldrich. (n.d.). 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol Product Page. Retrieved from
-
BenchChem. (n.d.). 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol Properties and Suppliers. Retrieved from
-
Chemical Book. (n.d.). 2'-Fluoro-4',5'-dimethoxyacetophenone (Precursor CAS 142265-69-8).[5] Retrieved from
-
PubChem. (n.d.). Compound Summary for Fluorinated Phenethyl Alcohols. (General Reference for Spectral Data of Homologs). Retrieved from
